3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
The compound, also known as “3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide” or “Oprea1_096137”, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death . The compound’s mode of action is similar to other non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of arachidonic acid into prostaglandins . This pathway is catalyzed by cyclooxygenase enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, the compound disrupts the production of prostaglandins, which are lipid compounds involved in inflammation .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis by disrupting its cell wall synthesis . Additionally, it may have anti-inflammatory effects due to its inhibition of prostaglandin biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Attachment of the Trimethoxybenzene Group: The trimethoxybenzene group is introduced through electrophilic aromatic substitution reactions.
Formation of the Ylidene Linkage: The final step involves the formation of the ylidene linkage through condensation reactions, often using reagents like phosphorus oxychloride (POCl3) or similar dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects.
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in structure but with an iodine atom instead of the benzo[d]thiazole moiety.
4-Chloromethcathinone: A stimulant drug with a different pharmacological profile.
Uniqueness
3,4,5-trimethoxy-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its combination of methoxy groups and the benzo[d]thiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-11-7-12(2)17-16(8-11)27-20(22(17)3)21-19(23)13-9-14(24-4)18(26-6)15(10-13)25-5/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAZYYLDSLATQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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